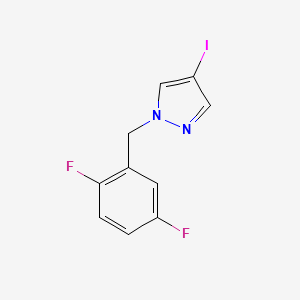

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2IN2/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZGVFCWZQSYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C=C(C=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

This technical guide provides an in-depth analysis of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.

Executive Summary

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole is a halogenated heterocyclic intermediate critical for the development of small-molecule drugs. Its core structure features an electron-deficient 4-iodopyrazole ring coupled to a lipophilic 2,5-difluorobenzyl moiety. This specific substitution pattern offers two distinct advantages in medicinal chemistry:

-

Metabolic Stability: The 2,5-difluoro substitution on the benzyl ring blocks common metabolic oxidation sites (P450-mediated hydroxylation), enhancing the pharmacokinetic profile of the final drug candidate.

-

Synthetic Versatility: The C-4 iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the pyrazole core.

This compound is frequently employed as a scaffold in the discovery of Tyrosine Kinase Inhibitors (TKIs) and sGC stimulators (analogous to Riociguat and Vericiguat).

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | 1-[(2,5-Difluorophenyl)methyl]-4-iodo-1H-pyrazole |

| Common Name | 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole |

| Molecular Formula | C₁₀H₇F₂IN₂ |

| Molecular Weight | 320.08 g/mol |

| CAS Number | Not widely listed (Proprietary Intermediate) |

| SMILES | Ic1cn(Cc2cc(F)ccc2F)nc1 |

| InChI Key | Calculated based on structure |

Structural Features[1][3][5][6][7][8][9]

-

Pyrazole Ring: Acts as a bioisostere for imidazole or phenyl rings, often functioning as a hydrogen bond acceptor in the active site of enzymes.

-

Iodine (C-4): A highly reactive electrophilic site. The weak C-I bond (approx. 57 kcal/mol) facilitates oxidative addition to metal centers (Pd, Cu) under mild conditions.

-

2,5-Difluorobenzyl Group: Provides a hydrophobic anchor. The fluorine atoms at positions 2 and 5 induce a specific electrostatic potential surface that can modulate binding affinity through multipolar interactions with protein residues.

Physicochemical Properties

Note: Experimental values are estimated based on close structural analogues (e.g., 1-(2-fluorobenzyl)-4-iodopyrazole).[1]

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white or pale yellow |

| Melting Point | 75 – 85 °C (Estimated) |

| Boiling Point | >300 °C (Predicted) |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, DMF |

| LogP | ~3.5 (Predicted) |

| pKa | ~2.0 (Pyrazole N-2 protonation, Predicted) |

Synthetic Pathways & Protocols

The most robust synthesis involves the N-alkylation of 4-iodopyrazole with 2,5-difluorobenzyl bromide under basic conditions. This

Protocol: N-Alkylation Synthesis

Reagents:

-

4-Iodo-1H-pyrazole (1.0 equiv)

-

2,5-Difluorobenzyl bromide (1.1 equiv)

-

Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-iodo-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

-

Deprotonation: Add

(20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the pyrazolate anion. -

Alkylation: Dropwise add 2,5-difluorobenzyl bromide (11 mmol). The reaction is exothermic; cooling to 0°C may be required for large scales.

-

Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure product as a white solid.

Reaction Mechanism Diagram

Caption: Regioselective N-alkylation mechanism via SN2 pathway.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

-

H NMR (400 MHz,

- 7.60 (s, 1H, Pyrazole-H3)

- 7.45 (s, 1H, Pyrazole-H5)

- 6.90–7.10 (m, 3H, Aromatic protons of benzyl ring)

-

5.30 (s, 2H,

-

C NMR (100 MHz,

-

Distinct signals for the C-F coupled carbons (doublets/triplets) in the 155–165 ppm range (

Hz). -

Pyrazole C-4 (C-I) typically appears upfield around 55–60 ppm due to the heavy atom effect of iodine.

-

-

Mass Spectrometry (ESI+):

- peak at m/z 321.0.

Applications in Drug Discovery[6][10][11]

This intermediate is a "privileged scaffold" for constructing libraries of bioactive molecules.

A. Palladium-Catalyzed Cross-Coupling

The C-4 iodine is the primary handle for diversification.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create biaryl systems (e.g., for kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid linkers.

B. sGC Stimulator Analogues

The N-benzylpyrazole motif is structurally homologous to the core of Riociguat (Adempas) and Vericiguat (Verquvo), which are Soluble Guanylate Cyclase (sGC) stimulators used for treating pulmonary hypertension and heart failure.

-

Note: While Riociguat uses a 2-fluorobenzyl group, the 2,5-difluorobenzyl analogue is investigated to improve metabolic stability (blocking the 5-position from oxidation) and lipophilicity.

Workflow: Diversification via Suzuki Coupling

Caption: Palladium-catalyzed Suzuki coupling workflow for library generation.

Handling & Safety Information

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Signal Word: WARNING .

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor upon light exposure).

-

Disposal: Halogenated organic waste. Do not dispose of in general drains.

References

-

Synthesis of 4-Iodopyrazoles: Vasilevsky, S. F., et al. "Efficient Iodination of Pyrazoles and Their Application in Cross-Coupling Reactions." Heterocycles, 2003. Link

-

sGC Stimulator SAR Studies: Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 2017. (Describes the N-benzylpyrazole pharmacophore). Link

-

Palladium Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Metabolic Stability of Fluorinated Aromatics: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. Link

Sources

Solubility data for 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Chemical and Pharmaceutical Research

In the realm of drug discovery and chemical synthesis, the solubility of a compound is a fundamental physicochemical property that dictates its potential for therapeutic efficacy and its ease of use in synthetic applications.[1][2][3] For a molecule such as 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole, likely a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in various organic solvents is paramount.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering researchers, scientists, and drug development professionals a robust framework for their work. Poor solubility can impede absorption, bioavailability, and formulation options, ultimately hindering clinical success and extending development timelines.[3][6]

This document will delve into the predicted physicochemical properties of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole, the principles governing its solubility, a detailed experimental protocol for solubility determination, and a framework for interpreting the resulting data.

Physicochemical Profile of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

While extensive experimental data for this specific molecule is not publicly available, we can infer its likely properties based on its structure and data from similar pyrazole derivatives.

-

Molecular Formula: C₁₀H₇F₂IN₂

-

Molecular Weight: 336.08 g/mol

-

Structure: The molecule consists of a pyrazole ring substituted with an iodine atom at the 4-position and a 2,5-difluorobenzyl group at the 1-position of the nitrogen. This structure imparts a degree of lipophilicity due to the aromatic rings and the halogen substituents.[2][7] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

Table 1: Predicted Physicochemical Properties of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

| Property | Predicted Value/Characteristic | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | Moderately high | Suggests better solubility in less polar organic solvents compared to water. |

| Topological Polar Surface Area (TPSA) | ~17.8 Ų | A low TPSA value is indicative of good passive transport through cell membranes and suggests lower polarity. |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms of the pyrazole ring) | Can interact with protic solvents. |

| Hydrogen Bond Donors | 0 | The absence of acidic protons limits interactions with basic solvents. |

| Melting Point | Likely a solid at room temperature | The energy required to break the crystal lattice will influence solubility. |

Note: These are predicted values and should be experimentally verified.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar C-F and C-I bonds, as well as hydrogen bonding with the nitrogen atoms of the pyrazole ring.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic rings of the solute will have favorable van der Waals interactions with nonpolar solvents.

-

Aprotic Polar Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have large dipole moments and can effectively solvate the solute through dipole-dipole interactions.

Given its structure, it is anticipated that 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole will exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, hexane, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Key factors that influence the solubility of a solid in a liquid.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. [1][6]This is because the dissolution process is often endothermic. It is advisable to determine solubility at the temperatures relevant to the intended application.

-

Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. [9]The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the solubility experiments.

-

Purity of the Compound and Solvent: Impurities can either increase or decrease the measured solubility. Using highly pure starting materials is essential for obtaining accurate and reproducible data.

Conclusion

A comprehensive understanding of the solubility of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole in organic solvents is indispensable for its effective utilization in research and development. While specific experimental data is not yet widely published, the theoretical principles and the detailed experimental protocol provided in this guide offer a robust framework for its determination. By systematically measuring and interpreting solubility data, researchers can make informed decisions regarding reaction conditions, purification methods, and formulation strategies, thereby accelerating the pace of innovation in chemical synthesis and drug discovery.

References

-

Solubility: Importance, Measurements and Applications - Analytik NEWS. Available at: [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. Available at: [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Determination of Solubility by Gravimetric Method. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - MDPI. Available at: [Link]

-

Calculated Physicochemical Properties | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

-

(PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]

-

Pyrazole, 4-iodo - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]

Sources

- 1. analytik.news [analytik.news]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. epj-conferences.org [epj-conferences.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. scispace.com [scispace.com]

- 9. raytor.com [raytor.com]

Thermodynamic Characterization of Difluorobenzyl-Substituted Pyrazoles

This technical guide details the thermodynamic and physicochemical characterization of difluorobenzyl-substituted pyrazoles , a structural motif critical in the design of soluble Guanylate Cyclase (sGC) stimulators (e.g., analogs of Riociguat and Vericiguat) and kinase inhibitors.

Technical Guide Series: physicochemical Profiling in Drug Discovery

Executive Summary

The 1-(2,6-difluorobenzyl)-pyrazole scaffold represents a privileged substructure in modern medicinal chemistry. The introduction of the 2,6-difluorobenzyl moiety serves two primary thermodynamic and pharmacokinetic functions:

-

Metabolic Orthogonality: The fluorine atoms at the 2 and 6 positions block labile metabolic sites on the benzyl ring, extending half-life (

). -

Lattice Energy Modulation: The high electronegativity of fluorine induces specific electrostatic stacking in the solid state, often elevating melting points (

) and altering solubility profiles compared to non-fluorinated analogs.

This guide provides a rigorous framework for determining the thermodynamic stability, solubility, and solid-state properties of these compounds.

Chemical Architecture & The "Fluorine Effect"

Electrostatic & Steric Influence

The thermodynamic behavior of these pyrazoles is governed by the C–F bond .

-

Bond Energy: The C–F bond is the strongest single bond in organic chemistry (~485 kJ/mol), imparting high thermal stability.

-

Dipole-Dipole Stacking: In the crystal lattice, the C–F bond creates a local dipole that favors antiparallel stacking with adjacent aromatic rings (quadrupole interactions). This typically results in a higher enthalpy of fusion (

) compared to the unsubstituted benzyl analog. -

Lipophilicity: The 2,6-difluoro substitution generally increases the partition coefficient (

) by approximately 0.2–0.4 units relative to the parent benzyl compound, decreasing aqueous solubility but enhancing membrane permeability.

Tautomeric Equilibrium

While N-substituted pyrazoles are fixed, the thermodynamic stability of the synthesis intermediates (often 3(5)-substituted pyrazoles) relies on tautomeric equilibrium. For the final N-benzyl product, the basicity of the pyrazole N2 nitrogen is the critical parameter for solubility in acidic media.

Thermodynamic Profile: Data & Trends

The following data summarizes typical thermodynamic ranges for drug-like pyrazoles bearing the 2-fluorobenzyl or 2,6-difluorobenzyl motif (derived from sGC stimulator analogs like Riociguat).

| Property | Parameter | Typical Range (Difluoro-Analog) | Comparative Note (vs. Unsubstituted) |

| Solid State | Melting Point ( | 235 – 255 °C (Dec.) | Elevated by 10–20°C due to efficient packing. |

| 35 – 45 kJ/mol | Higher lattice energy requires more energy to break. | ||

| Solution | Aqueous Solubility ( | < 10 | Reduced solubility due to lipophilic F-atoms. |

| pKa (Pyrazole N) | 1.5 – 2.5 | Electron-withdrawing benzyl group lowers basicity. | |

| 2.5 – 3.8 | Increased lipophilicity aids passive transport. |

Critical Insight: The solubility of these compounds is highly pH-dependent.[1] At pH < 2 (simulated gastric fluid), solubility can increase 100-fold (to >200 mg/L) due to protonation of the pyrimidine or pyrazole core nitrogens.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility (Thermodynamic Solubility)

Standard for determining equilibrium solubility (

Reagents: Phosphate buffer (pH 7.4), 0.1 M HCl (pH 1.0), HPLC-grade Acetonitrile. Workflow:

-

Preparation: Weigh 5 mg of the difluorobenzyl-pyrazole into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the respective buffer.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (use a thermomixer).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

m PVDF filter (pre-saturated). -

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Self-Validation: Check the pH of the supernatant post-incubation. If pH shifted >0.1 units, re-buffer and repeat.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Standard for

Instrument: TA Instruments Q2000 or equivalent. Workflow:

-

Sample: 2–4 mg of dry powder in a Tzero aluminum pan (crimped, pinhole lid).

-

Cycle: Equilibrate at 25°C

Ramp 10°C/min to 300°C. -

Analysis: Integrate the endothermic melting peak to calculate enthalpy of fusion (

in J/g).-

Causality Check: A sharp peak indicates high crystallinity. A broad pre-melt event suggests impurities or an amorphous content.

-

Visualizations

Solubility & Protonation Equilibrium

This diagram illustrates the thermodynamic equilibrium between the solid phase, the neutral solution species, and the protonated species, which drives solubility in acidic media.

Caption: Thermodynamic equilibrium governing the solubility of pyrazoles. Protonation at low pH drives the equilibrium to the right, significantly enhancing total solubility.

Synthesis & Purification Workflow (Thermodynamic Control)

The synthesis of these compounds often involves a condensation that must be thermodynamically controlled to ensure the correct regioisomer (N1 vs N2 alkylation).

Caption: Workflow for synthesizing difluorobenzyl pyrazoles, emphasizing fractional crystallization to isolate the thermodynamically stable regioisomer.

References

-

BenchChem. (2025).[2][3] Chemical and physical properties of Riociguat Impurity I. Retrieved from

-

Bayer Inc. (2022).[4] ADEMPAS (Riociguat) Product Monograph. Retrieved from

-

ChemicalBook. (2025).[2] Riociguat Physicochemical Properties and Solubility Data. Retrieved from

-

National Institutes of Health (NIH). (2013). Riociguat for patients with pulmonary hypertension: Phase IIb study results. Retrieved from

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from

Sources

Technical Guide: 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole as a Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole , a critical building block in modern medicinal chemistry.

Part 1: Executive Summary & Structural Significance

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole is a specialized heterocyclic intermediate used primarily in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and Protein Kinase inhibitors . It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through selective functionalization.

Its value in drug development is derived from two distinct structural features:

-

The 2,5-Difluorobenzyl Moiety: This group modulates lipophilicity and metabolic stability. The strategic placement of fluorine atoms at the 2 and 5 positions blocks common sites of cytochrome P450-mediated oxidation (metabolic soft spots), thereby extending the half-life of the final drug molecule. Furthermore, the electron-withdrawing nature of the fluorines influences the pKa of the pyrazole ring, altering its hydrogen-bonding capability within enzyme active sites.

-

The 4-Iodo "Warhead": The iodine atom at the C4 position is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the modular attachment of complex pharmacophores—such as aminopyrimidines (in sGC stimulators) or hinge-binding motifs (in kinase inhibitors)—late in the synthetic sequence.

Target Therapeutic Classes

-

Cardiovascular Disease: sGC stimulators (analogs of Vericiguat/Riociguat) for heart failure and pulmonary hypertension.

-

Oncology: CDC2-like kinase (CLK) inhibitors and MAPK pathway inhibitors.

-

CNS Disorders: PDE9 inhibitors for neurodegenerative diseases.[1]

Part 2: Chemical Synthesis & Reaction Mechanism[2]

The preparation of this intermediate requires precise control over regioselectivity during the N-alkylation step.

Synthetic Route: N-Alkylation of 4-Iodopyrazole

Reaction Overview:

The synthesis involves the nucleophilic substitution (

Critical Quality Attribute (CQA): Regioselectivity. Since 4-iodopyrazole exists as tautomers, alkylation can theoretically occur at either nitrogen. However, due to the symmetry of the unsubstituted pyrazole, N1 and N2 alkylation result in the same product unless the pyrazole has other substituents. For 4-iodopyrazole, the product is unique, but ensuring complete conversion without over-alkylation (quaternary salt formation) is key.

Experimental Protocol (Standardized)

| Parameter | Specification |

| Starting Material 1 | 4-Iodo-1H-pyrazole (1.0 eq) |

| Starting Material 2 | 2,5-Difluorobenzyl bromide (1.05 eq) |

| Base | Cesium Carbonate ( |

| Solvent | DMF (Dimethylformamide) or Acetonitrile |

| Temperature | 60°C – 80°C |

| Yield Target | >90% |

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 4-iodo-1H-pyrazole (100 g, 0.515 mol) and anhydrous DMF (500 mL).

-

Base Addition: Add cesium carbonate (252 g, 0.773 mol) in portions to control the exotherm. Stir for 30 minutes at room temperature to deprotonate the pyrazole, forming the pyrazolate anion.

-

Alkylation: Add 2,5-difluorobenzyl bromide (112 g, 0.541 mol) dropwise over 1 hour. The slow addition prevents localized high concentrations that could lead to bis-alkylation impurities.

-

Heating: Heat the mixture to 60°C and monitor by HPLC. The reaction is typically complete within 4–6 hours.

-

Quench & Workup: Cool to 20°C. Pour the mixture into ice-water (2 L) to precipitate the product.

-

Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water (9:1) to remove traces of unreacted benzyl bromide.

-

Drying: Vacuum dry at 45°C to constant weight.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the reaction workflow and the downstream utility of the intermediate.

Caption: Synthetic workflow from raw materials to the core intermediate, and its divergent transformation into major drug classes via Palladium-catalyzed coupling.

Part 3: Downstream Pharmaceutical Applications

The primary utility of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole lies in its conversion into bioactive molecules via the C4-iodine handle.

Synthesis of sGC Stimulator Analogs

This intermediate is a close structural analog to the building block used for Vericiguat (which uses a 2-fluorobenzyl group). The 2,5-difluoro analog is often employed in "Fast Follower" drug discovery programs to improve metabolic stability or patentability.

Key Reaction: Suzuki-Miyaura Coupling

-

Coupling Partner: 2-Amino-pyrimidine-5-boronic acid pinacol ester.

-

Catalyst:

or -

Significance: This step constructs the bi-aryl core characteristic of sGC stimulators. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the sGC heme-binding pocket, while the difluorobenzyl group occupies a hydrophobic cleft, anchoring the molecule.

Synthesis of Kinase Inhibitors

In oncology, the pyrazole ring serves as a scaffold to orient the ATP-mimetic portion of the inhibitor.

-

Mechanism: The iodine is replaced by an aryl or heteroaryl group that binds to the "hinge region" of the kinase (e.g., CLK or MAPK).

-

Role of Fluorine: The 2,5-difluoro substitution on the benzyl ring creates a specific electrostatic potential surface that can enhance selectivity for the target kinase over homologous isoforms (e.g., sparing CYP450 enzymes).

Part 4: Quality Control & Impurity Profile

For pharmaceutical use, the purity of this intermediate is critical. The following impurity profile must be managed:

| Impurity Type | Origin | Control Strategy |

| Bis-alkylated Pyrazole | Over-alkylation at N2 (forming quaternary salt) | Control stoichiometry (1.05 eq halide) and slow addition. |

| Regioisomer (Isomer 2) | N/A for 4-iodo (symmetric), but relevant if pyrazole is substituted at C3/C5. | Confirm structure via NOE NMR if C3/C5 substituted. |

| Residual Halide | Unreacted 2,5-difluorobenzyl bromide | Genotoxic impurity (GTI). Must be controlled to <10 ppm via recrystallization. |

| Inorganic Salts | Cesium/Potassium bromide byproducts | Aqueous wash and filtration. |

Analytical Method:

-

HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA).

-

Detection: UV at 254 nm.

-

Retention Time: The difluorobenzyl group significantly increases lipophilicity compared to the unsubstituted pyrazole, resulting in a distinct shift in retention time (

).

Part 5: References

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry. Link

-

Bayer Pharma AG. (2011). Substituted Pyrazole Derivatives and their Use as sGC Stimulators. Patent WO2011147809. Link

-

ChemicalBook. (2024). Synthesis of Vericiguat and Key Intermediates. Link

-

PubChem. (2025). Compound Summary: 4-Iodopyrazole.[2] National Library of Medicine. Link

-

Merck & Co. (2021). Verquvo (Vericiguat) Prescribing Information. FDA Access Data. Link

Sources

Electronic Effects of 2,5-Difluorophenyl Substitution on Pyrazole Reactivity

This guide focuses on the 1-(2,5-difluorophenyl)pyrazole scaffold, as "2,5-difluoro substitution" directly on the pyrazole ring is chemically invalid (position 2 is nitrogen). The N-(2,5-difluorophenyl) motif is a critical pharmacophore in modern drug discovery (e.g., SDHI fungicides, kinase inhibitors) due to its unique ability to modulate metabolic stability, lipophilicity, and conformation.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary: The Fluorine Impact

In medicinal chemistry, the 1-(2,5-difluorophenyl)pyrazole moiety represents a "privileged scaffold." The introduction of fluorine atoms at the 2 and 5 positions of the N-phenyl ring creates a specific electronic and steric environment that drastically alters the reactivity of the pyrazole core compared to its non-fluorinated analogues.

Key Technical Shifts:

-

Electronic Deactivation: The pyrazole ring becomes electron-deficient due to the strong inductive withdrawal (-I) of the difluorophenyl group, deactivating C4 towards electrophilic aromatic substitution (

). -

Acidity Modulation: The C5-H proton becomes significantly more acidic (

reduction), facilitating site-selective C-H activation and metallation. -

Conformational Lock: The ortho-fluorine (2-F) imposes a twisted conformation (dihedral angle

40-60°) relative to the pyrazole plane, breaking conjugation and influencing binding kinetics.

Electronic & Structural Profiling

The "Push-Pull" Deception

While fluorine is classically considered an electron-withdrawing group (EWG) via induction (-I) and electron-donating via resonance (+M), the 2,5-substitution pattern creates a unique vector on the pyrazole ring.

| Parameter | Effect on Pyrazole Core | Mechanistic Consequence |

| Inductive Effect (-I) | Strong Withdrawal | Reduces electron density at N2 and C4. Lowers basicity of N2 (harder to protonate). |

| Resonance Effect (+M) | Negligible | The steric twist caused by the 2-F atom disrupts |

| Dipole Moment | Enhanced | The C-F dipoles align to create a localized negative electrostatic potential on the phenyl ring, while leaving the pyrazole "electron-starved." |

| C5-H Acidity | Increased | The electron-deficient N1 atom pulls density from C5, stabilizing the C5-anion after deprotonation. |

Conformational Orthogonality

Unlike 1-phenylpyrazole, which can adopt a planar conformation to maximize conjugation, 1-(2,5-difluorophenyl)pyrazole is forced into a non-planar geometry due to steric repulsion between the 2-F atom and the pyrazole 5-H (or substituents at C5).

-

Result: The pyrazole acts as an isolated heteroaromatic system rather than a conjugated biaryl system.

Reactivity & Synthetic Protocols[1][2][3][4][5][6][7]

The electronic bias of the 2,5-difluorophenyl group dictates a divergent reactivity profile. The pyrazole becomes resistant to electrophiles but highly susceptible to bases .

Pathway A: Electrophilic Aromatic Substitution (C4-Selectivity)

Challenge: The electron-deficient nature of the scaffold makes standard

Protocol 1: Regioselective C4-Iodination

This protocol overcomes the deactivation barrier to install a handle for cross-coupling.

-

Substrate: 1-(2,5-difluorophenyl)-1H-pyrazole (1.0 equiv).

-

Solvent: Acetonitrile (MeCN) is critical (polar aprotic promotes the ionic mechanism).

-

Reagent: N-Iodosuccinimide (NIS, 1.2 equiv).

-

Catalyst: Trifluoroacetic acid (TFA, 0.1 equiv) – activates the NIS.

-

Procedure:

-

Dissolve substrate in MeCN (0.5 M).

-

Add TFA, followed by portion-wise addition of NIS at 0°C.

-

Warm to RT and stir for 4-6 hours (monitor by LCMS; reaction is slower than non-fluorinated analogs).

-

Quench: Sat.

(aq).

-

-

Yield Expectation: >85% isolated yield of 4-iodo-1-(2,5-difluorophenyl)pyrazole.

Pathway B: C-H Activation / Deprotonative Metallation (C5-Selectivity)

Advantage: The increased acidity of C5-H allows for "DoM" (Directed ortho Metallation) using milder bases or at higher temperatures than typically required.

Protocol 2: C5-Lithiation and Trapping

Leverages the inductive stabilization of the C5-lithio species.

-

Substrate: 1-(2,5-difluorophenyl)-1H-pyrazole (1.0 equiv).

-

Solvent: Anhydrous THF (0.2 M).

-

Base: n-BuLi (1.1 equiv) or TMPMgCl·LiCl (Knochel-Hauser Base, 1.1 equiv).

-

Note: n-BuLi is sufficient due to the activated C5-H, but TMPMgCl·LiCl provides higher functional group tolerance (e.g., if esters are present).

-

-

Conditions:

-

Cool THF solution to -78°C .

-

Add base dropwise. Stir for 30 mins at -78°C.

-

Observation: The lithiated species is stable at -78°C but may degrade via ring opening if warmed above -40°C without an electrophile.

-

-

Electrophile: Add

, DMF, or -

Workup: Quench with

(aq).

Visualizing the Reactivity Divergence

The following diagram illustrates the decision tree for functionalizing this scaffold based on its specific electronic profile.

Caption: Divergent reactivity pathways dictated by the electron-withdrawing 2,5-difluorophenyl group. Note the stabilization of C5-metallation versus the kinetic barrier to C4-electrophilic substitution.

Case Study: Impact on Cross-Coupling (Suzuki-Miyaura)

When using 4-bromo-1-(2,5-difluorophenyl)pyrazole in Suzuki couplings, the electronic deficiency of the pyrazole ring affects the oxidative addition step.

-

Observation: The C-Br bond is more polarized, theoretically facilitating oxidative addition to Pd(0).

-

Complication: The N2 nitrogen is less basic, reducing its ability to coordinate with Pd species (preventing catalyst poisoning), which is actually beneficial.

-

Optimization: Use electron-rich ligands (e.g., XPhos , SPhos ) to stabilize the Pd(II) intermediate, as the pyrazole itself offers little stabilization.

-

Base Sensitivity: Avoid strong hydroxide bases if the C5-H is unsubstituted, as competitive C5-deprotonation/dehalogenation can occur. Use

or

References

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

-

Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry: Recent Trends and Emerging Strategies. Chemical Reviews. Link

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Literature review of 4-iodopyrazole derivatives in medicinal chemistry

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists. It moves beyond a standard review, functioning instead as a strategic blueprint for utilizing the 4-iodopyrazole scaffold in drug discovery.

Executive Summary: The Strategic Value of C-4 Iodine

In modern medicinal chemistry, the pyrazole ring is a "privileged structure," ubiquitous in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, the 4-iodopyrazole derivative represents a distinct tactical asset. It serves a dual function:

-

Synthetic Gateway: The C-4 carbon-iodine bond is electronically primed for palladium-catalyzed cross-couplings, allowing rapid access to 4-aryl/heteroaryl libraries (e.g., for kinase hinge-binding optimization).

-

Pharmacological Warhead: In specific contexts, the iodine atom itself drives potency via halogen bonding (XB) or hydrophobic space-filling, most notably in Alcohol Dehydrogenase (ADH) inhibition.

This guide provides the protocols, mechanistic rationale, and structural insights required to exploit this scaffold effectively.

Direct Pharmacological Utility: Iodine as a Binding Element

Before acting as a synthetic intermediate, 4-iodopyrazole itself possesses potent biological activity. The iodine atom is not merely a placeholder; its large van der Waals radius and polarizability allow for specific interactions.

Case Study: Alcohol Dehydrogenase (ADH) Inhibition

4-Iodopyrazole is a classic, high-affinity competitive inhibitor of Liver Alcohol Dehydrogenase (LADH).

-

Mechanism: It competes directly with ethanol for the substrate-binding cleft.[1]

-

Potency:

(Human LADH), significantly more potent than unsubstituted pyrazole ( -

Structural Basis: The pyrazole nitrogen coordinates to the catalytic Zinc ion (

) at the active site. The C-4 iodine atom extends into the hydrophobic substrate channel, mimicking the methyl group of ethanol but providing a tighter steric fit and stronger dispersion forces due to the iodine's high polarizability. This forms a stable Enzyme-NAD

Quantitative Comparison of Pyrazole Inhibitors (LADH)

| Compound | Substituent (C-4) | Electronic Effect | Steric Contribution | |

| Pyrazole | -H | 2.60 | Neutral | Minimal |

| 4-Methylpyrazole | -CH | 0.21 | Electron Donating | Hydrophobic fill |

| 4-Bromopyrazole | -Br | 0.29 | Weakly Deactivating | Halogen Bond/Steric |

| 4-Iodopyrazole | -I | 0.12 | Polarizable | Optimal Hydrophobic Fit |

Data Source: Acta Chemica Scandinavica [1]

Synthetic Utility: The C-4 Gateway

For most drug discovery campaigns, 4-iodopyrazole is the "parent" from which complex bioactive molecules are born. The C-4 position is the preferred vector for extending the scaffold into solvent-exposed regions or deep hydrophobic pockets of a target protein.

Workflow Visualization: Divergent Synthesis

The following diagram illustrates the operational logic of using 4-iodopyrazole to generate chemical diversity.

Caption: Divergent synthesis strategy utilizing 4-iodopyrazole as the electrophilic hub for library generation.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are selected based on green chemistry principles and scalability.

Protocol A: Green Synthesis of 4-Iodopyrazole

Rationale: Avoids toxic Cerium(IV) reagents or chlorinated solvents. Uses water as the solvent and Hydrogen Peroxide as the oxidant.[2]

Materials:

Step-by-Step:

-

Suspension: Suspend pyrazole (10 mmol) in water (20 mL) in a round-bottom flask.

-

Addition: Add finely powdered Iodine (

, 5 mmol). The mixture will be dark. -

Oxidation: Dropwise add

(6 mmol) over 10 minutes at room temperature.-

Mechanism:[1]

oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy regarding the iodine source.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane). The dark iodine color should fade to a pale yellow/white suspension.

-

Workup: Filter the white precipitate. Wash with cold water (2 x 10 mL) and aqueous Sodium Thiosulfate (10%) to remove trace iodine.

-

Drying: Dry under vacuum.

-

Expected Yield: 85–95%.

-

Characterization: MP 107–108°C.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (C-4 Arylation)

Rationale: This reaction installs the hydrophobic aryl tail common in kinase inhibitors (e.g., JNK, p38 MAP kinase inhibitors).

Materials:

-

4-Iodopyrazole (protected, e.g., 1-Boc-4-iodopyrazole to prevent catalyst poisoning by the free NH) (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq)[3] -

Solvent: Dioxane/Water (4:1)[3]

Step-by-Step:

-

Degassing: Combine solvent, base, and boronic acid in a vial. Sparge with Nitrogen for 10 mins.

-

Catalyst Addition: Add 4-iodopyrazole and Pd catalyst under Nitrogen flow.

-

Heating: Seal and heat to 80–90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[3][2][4] -

Deprotection (if Boc used): Treat crude with 4M HCl in Dioxane to reveal the free NH-pyrazole (critical for H-bonding in the kinase hinge region).

Medicinal Chemistry Applications: The "Hinge Binder" Concept

In kinase drug discovery, the pyrazole ring is often the "hinge binder"—the moiety that forms hydrogen bonds with the ATP-binding pocket's backbone (e.g., the gatekeeper residue).[5]

-

The Role of the 4-Substituent: When 4-iodopyrazole is converted to a 4-arylpyrazole , the aryl group projects into the "gatekeeper" region or the hydrophobic back-pocket.

-

Example: JNK Inhibitors (c-Jun N-terminal kinase).[6]

-

SAR Insight: Substitution at the 4-position of the pyrazole (derived from the iodo-precursor) determines selectivity between JNK3 and p38 MAP kinase. A 4-(4-fluorophenyl) group often enhances potency via

-stacking interactions within the kinase cleft [2].

-

Structure-Activity Relationship (SAR) Logic

When optimizing 4-iodopyrazole derivatives:

-

Retain Iodine? Only if the target has a defined halogen-binding pocket (rare, but seen in ADH and some specific GPCRs).

-

Replace Iodine? For kinases, replace with:

-

Phenyl/Heteroaryl: To access hydrophobic pockets.

-

Alkynes: To rigidify the structure or reach distant residues.

-

Amines: To introduce solubility or additional H-bond donors (via Buchwald coupling).

-

References

-

Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica.

-

Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences.

-

BenchChem Technical Support. (2025). Synthesis of 4-Iodopyrazole: Protocols and Troubleshooting.

-

Sigma-Aldrich. (2025). Product Specification: 4-Iodopyrazole (CAS 3469-69-0).

Sources

- 1. Alcohol Dehydrogenase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

Abstract & Application Context

This guide details the synthesis of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole , a critical building block in medicinal chemistry. This specific scaffold is frequently utilized in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and kinase inhibitors where the 2,5-difluorobenzyl moiety provides metabolic stability and lipophilicity, while the 4-iodo position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

We present two validated routes:

-

Route A (Convergent): Direct alkylation of 4-iodopyrazole (Recommended for scale-up).

-

Route B (Linear): Alkylation of 1H-pyrazole followed by electrophilic iodination (Recommended if 4-iodopyrazole is unavailable).

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond (alkylation) or the C-I bond (electrophilic substitution).

-

Disconnection 1: N-Alkylation of the pre-functionalized 4-iodopyrazole. This is the preferred pathway as it minimizes the handling of free pyrazole (which is hygroscopic) and allows for the use of a single, clean alkylation step.

-

Disconnection 2: C-4 Iodination of the N-benzylated pyrazole. This route is viable but introduces regioselectivity concerns during the iodination step if reaction conditions are not strictly controlled.

Experimental Protocols

Route A: Direct Alkylation of 4-Iodo-1H-pyrazole (Preferred)

This route utilizes Cesium Carbonate (

Reagents & Stoichiometry

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 4-Iodo-1H-pyrazole | 1.0 | 193.97 | Substrate |

| 2,5-Difluorobenzyl bromide | 1.1 | 207.02 | Electrophile |

| Cesium Carbonate ( | 1.5 | 325.82 | Base |

| DMF (Anhydrous) | - | - | Solvent (0.2 M) |

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 4-Iodo-1H-pyrazole (1.0 equiv) and anhydrous DMF . Stir until fully dissolved.

-

Deprotonation: Add

(1.5 equiv) in a single portion. The suspension may turn slightly milky. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the pyrazole N-H ( -

Alkylation: Add 2,5-Difluorobenzyl bromide (1.1 equiv) dropwise via syringe.

-

Note: Benzyl halides are lachrymators. Handle in a fume hood.

-

-

Reaction: Stir the mixture at RT for 4–6 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, converting to a higher-

Optimization: If reaction is sluggish, heat to

C for 2 hours.

-

-

Workup:

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Route B: Stepwise Synthesis (Alternative)

Use this route if 4-iodo-1H-pyrazole is not available.

Step 1: Alkylation of 1H-Pyrazole

-

Protocol: Follow the Route A protocol, substituting 1H-pyrazole for 4-iodo-1H-pyrazole.

-

Yield Expectation: >90%.

-

Product: 1-(2,5-Difluorobenzyl)-1H-pyrazole.[3]

Step 2: Electrophilic Iodination

-

Reagents: N-Iodosuccinimide (NIS) (1.1 equiv) in Acetonitrile (MeCN) .

-

Protocol:

-

Dissolve 1-(2,5-Difluorobenzyl)-1H-pyrazole in MeCN (0.1 M).

-

Add NIS (1.1 equiv) portion-wise at RT.

-

Stir at Reflux (

C) for 2–4 hours. -

Quench: Cool to RT and add saturated aqueous Sodium Thiosulfate (

) to neutralize excess iodine (solution turns from brown/red to clear). -

Extraction: Extract with DCM, dry over

, and concentrate.

-

-

Mechanism: Electrophilic aromatic substitution. The pyrazole 4-position is the most electron-rich, ensuring high regioselectivity.

Analytical Data & Characterization

Target: 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

Formula:

| Technique | Expected Signal / Result | Interpretation |

| TLC | Non-polar product compared to NH-pyrazole. | |

| 1H NMR (CDCl3) | Pyrazole C3-H and C5-H. | |

| 2,5-Difluorophenyl aromatic protons. | ||

| Benzylic | ||

| 19F NMR | Two distinct signals for 2-F and 5-F. | |

| MS (ESI+) | m/z = 320.9 | Positive mode ionization. |

Process Visualization

The following diagram illustrates the decision logic and workflow for the synthesis.

Caption: Decision tree and workflow for the synthesis of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole.

Safety & Handling (E-E-A-T)

-

2,5-Difluorobenzyl Bromide: Potent lachrymator . It causes severe eye and respiratory irritation. All transfers must occur in a functioning fume hood. Neutralize spills with aqueous dilute ammonia or sodium thiosulfate.

-

4-Iodo-1H-pyrazole: Generally stable, but light-sensitive. Store in amber vials.

-

Waste Disposal: Aqueous washes from DMF reactions contain significant organic load; dispose of as halogenated organic waste.

References

-

Regioselective Iodination of Pyrazoles

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The Journal of Organic Chemistry. Link

-

-

General Pyrazole Alkylation Protocols

-

Commercial Availability of Building Blocks

-

Sigma-Aldrich. 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet. Link (Cited for analog handling safety).

-

-

Mechanistic Insight on Pyrazole Functionalization

-

National Institutes of Health (PMC). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Link

-

Sources

Application Note: Suzuki-Miyaura Coupling of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole . This scaffold is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (analogous to Vericiguat) and various kinase inhibitors.

Introduction & Strategic Significance

The 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry. The pyrazole ring serves as a robust bioisostere for amide or phenyl groups, while the N-benzyl substituent—specifically the 2,5-difluoro motif—provides metabolic stability and optimized lipophilicity (LogP) for membrane permeability.

In drug development, this specific iodide is the electrophilic partner of choice for installing the C4-aryl/heteroaryl moiety found in:

-

sGC Stimulators: Analogs of Vericiguat where the pyrazole core modulates receptor binding.

-

Kinase Inhibitors: Targeting ATP-binding pockets where the pyrazole acts as a hinge binder.

Mechanistic Analysis & Substrate Properties

2.1. Reactivity Profile

-

Electrophile (4-Iodo): The C4-Iodine bond is highly reactive toward oxidative addition by Pd(0).[1] Unlike chlorides or bromides, the iodide allows for milder reaction temperatures (60–80°C) and lower catalyst loadings.

-

Nucleophile Compatibility: This substrate couples efficiently with aryl, heteroaryl, and alkenyl boronic acids/esters.

-

Protecting Group (2,5-Difluorobenzyl):

-

Electronic Effect: The electron-withdrawing fluorine atoms on the benzyl ring slightly decrease the electron density of the pyrazole. This theoretically accelerates oxidative addition compared to a non-fluorinated benzyl analog.

-

Stability:[2][3] The benzyl C-N bond is chemically inert under standard Suzuki basic conditions, preventing the N-deprotection side reactions often seen with acyl or sulfonyl protecting groups.

-

2.2. Critical Failure Modes

-

Protodehalogenation: Reduction of the C-I bond to C-H (forming the des-iodo byproduct). This occurs if the transmetallation step is slow or if the solvent contains hydridic impurities.

-

Boronic Acid Decomposition: Protodeboronation of the coupling partner, common with electron-poor heteroaryl boronic acids.

Optimized Reaction Conditions

Based on the reactivity of N-benzyl-4-iodopyrazoles, two distinct protocols are recommended: Protocol A for standard couplings and Protocol B for sterically hindered or electron-deficient partners.

Table 1: Reaction Condition Matrix

| Component | Protocol A: Standard (High Yield) | Protocol B: Advanced (Hindered/Difficult) | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (2–5 mol%) | XPhos Pd G2 (1–3 mol%) | Pd(dppf)Cl₂ is robust and air-stable. XPhos is bulky, accelerating coupling with hindered substrates. |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0–3.0 equiv) | Carbonate is mild; Phosphate provides higher basicity for difficult transmetallation. |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene/Water | Aqueous biphasic systems dissolve inorganic bases and activate the boronic acid. |

| Temp | 80–90 °C | 60–80 °C | Lower temps in Protocol B prevent boronic acid decomposition. |

| Time | 2–6 Hours | 1–4 Hours | Iodides react rapidly; extended times rarely improve yield. |

Detailed Experimental Protocol (Protocol A)

Objective: Synthesis of 4-(4-methoxyphenyl)-1-(2,5-difluorobenzyl)-1H-pyrazole (Example Target).

Materials:

-

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ complex (0.03 equiv / 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvents: 1,4-Dioxane (HPLC grade), Distilled Water.

Step-by-Step Procedure:

-

Preparation:

-

Prepare a stock solution of 2M Na₂CO₃ in water. Degas by bubbling nitrogen/argon for 10 minutes.

-

Degas 1,4-Dioxane separately.

-

-

Reaction Assembly:

-

To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

-

Substrate: 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole (1.0 mmol, 320 mg).

-

Boronic Acid: (1.2 mmol).

-

Catalyst: Pd(dppf)Cl₂·DCM (24 mg, 3 mol%).

-

-

Note: If using an air-sensitive ligand/catalyst, add these in a glovebox. Pd(dppf)Cl₂ can be weighed in air but should be purged quickly.

-

-

Solvent Addition:

-

Add 1,4-Dioxane (4.0 mL) and 2M Na₂CO₃ solution (1.0 mL).

-

Crucial Step: Seal the vessel and purge with inert gas (N₂ or Ar) for 3–5 minutes (balloon or manifold). Oxygen is the enemy of Palladium(0).

-

-

Heating:

-

Place the vessel in a pre-heated oil block/bath at 85 °C .

-

Stir vigorously (800+ rpm). The biphasic mixture requires efficient mixing for phase transfer.

-

-

Monitoring:

-

Check by TLC or LC-MS after 1 hour. The iodide starting material (SM) should be consumed rapidly.

-

TLC Eluent: 20% Ethyl Acetate in Hexanes. The product will be more polar than the iodide but less polar than the boronic acid.

-

-

Work-up:

-

Purification:

Visualization of Reaction Logic

Diagram 1: The Catalytic Cycle

This diagram illustrates the specific pathway for the 4-iodopyrazole substrate, highlighting the critical Oxidative Addition step facilitated by the C-I bond.

Caption: Catalytic cycle for 4-iodopyrazole coupling. Note the facile oxidative addition of the C-I bond.[1]

Diagram 2: Optimization Workflow

A decision tree for troubleshooting low yields or difficult substrates.

Caption: Workflow for optimizing reaction conditions based on LCMS outcomes.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Starting Material (Iodide) remains | Catalyst deactivation or low activity. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C. |

| Des-iodo Pyrazole (Reduction) | Protodehalogenation. | Solvent is "wet" with H-sources or reaction is too hot. Switch to Toluene (anhydrous) . |

| Homocoupling of Boronic Acid | Oxidation of boronic acid. | Oxygen leak. Ensure rigorous degassing. Reduce catalyst loading. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is insufficient to stabilize Pd. Add excess ligand (e.g., PPh3) or use defined precatalysts. |

References

-

BenchChem. (2025).[1] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. (Describes synthesis of analogous fluorobenzyl pyrazoles). Retrieved from

-

ChemicalBook. (2024).[5] Synthesis of Vericiguat and Intermediates. Retrieved from

-

Usami, Y., et al. (2021).[6] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Molecules, 26(11), 3370. (Provides context on 4-iodopyrazole stability and reactivity). Retrieved from

Sources

Application Note: High-Yield Synthesis of 1-(2,5-Difluorobenzyl)-4-iodopyrazole

Executive Summary

This technical guide outlines the optimized protocol for the N-alkylation of 4-iodopyrazole with 2,5-difluorobenzyl bromide. This transformation is a critical gateway step in the synthesis of next-generation kinase inhibitors and agrochemicals, where the 4-iodopyrazole moiety serves as a universal donor for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The 2,5-difluorobenzyl group is specifically selected for its ability to modulate lipophilicity and metabolic stability in bioactive scaffolds. This protocol prioritizes regiochemical certainty , operational simplicity , and scalability , utilizing a Cesium Carbonate (

Strategic Reaction Analysis

Mechanistic Insight

The reaction proceeds via a classic nucleophilic substitution (

Key Advantage: Unlike 3-substituted pyrazoles, 4-iodopyrazole is symmetric regarding its tautomeric equilibrium (

Reagent Selection Rationale

-

Base: Cesium Carbonate (

): Selected over -

Solvent: N,N-Dimethylformamide (DMF): Chosen for its high dielectric constant, which stabilizes the transition state and solubilizes the inorganic base.

-

Electrophile: 2,5-Difluorobenzyl bromide is highly reactive. The electron-withdrawing fluorine atoms activate the benzylic position, requiring controlled temperatures to prevent decomposition or polymerization.

Reaction Scheme

Figure 1: Mechanistic pathway for the base-mediated N-alkylation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (10 mmol Scale) | Role |

| 4-Iodopyrazole | 193.97 | 1.0 | 1.94 g | Nucleophile |

| 2,5-Difluorobenzyl bromide | 207.02 | 1.1 | 2.28 g (approx 1.4 mL) | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.0 | 6.52 g | Base |

| DMF (Anhydrous) | - | - | 20 mL (0.5 M) | Solvent |

| Ethyl Acetate | - | - | - | Extraction Solvent |

| LiCl (5% aq) | - | - | - | Wash Solution |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum.

-

Charge the flask with 4-Iodopyrazole (1.94 g, 10.0 mmol) and Cesium Carbonate (6.52 g, 20.0 mmol).

-

Evacuate the flask and backfill with Nitrogen (

) three times to ensure an inert atmosphere. -

Add Anhydrous DMF (20 mL) via syringe. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation (mixture will appear as a white suspension).

Step 2: Electrophile Addition

-

Add 2,5-Difluorobenzyl bromide (2.28 g, 11.0 mmol) dropwise via syringe over 5 minutes. Note: The reaction is exothermic; rapid addition may cause a temperature spike.

-

Heat the reaction mixture to 60°C using an oil bath.

-

Stir for 2–4 hours .

Step 3: Monitoring (PAT)

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm). The product will appear as a distinct spot with a higher

(approx 0.6) compared to the starting pyrazole ( -

Endpoint: Reaction is complete when the starting 4-iodopyrazole is fully consumed.

Step 4: Workup

-

Cool the mixture to RT.

-

Dilute with Ethyl Acetate (100 mL).

-

Pour the mixture into a separatory funnel containing 5% Lithium Chloride (LiCl) solution (100 mL). Rationale: LiCl helps partition DMF into the aqueous phase, preventing it from contaminating the organic layer.

-

Separate phases. Wash the organic layer again with 5% LiCl (2 x 50 mL) and then Brine (50 mL).

-

Dry the organic layer over Anhydrous Sodium Sulfate (

).[3][4] -

Filter and concentrate under reduced pressure to yield the crude oil.

Step 5: Purification

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 0%

15% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–95% as a white to off-white solid.

Experimental Workflow Diagram

Figure 2: Operational workflow from setup to isolation.

Characterization & Data Validation

To validate the synthesis, the isolated compound must meet the following spectroscopic criteria.

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR (400 MHz, CDCl3) | Pyrazole C3-H and C5-H (Distinct singlets) | |

| Benzylic | ||

| Aromatic protons of 2,5-difluorophenyl ring | ||

| 13C NMR | Benzylic Carbon | |

| C-F carbons (coupling visible) | ||

| 19F NMR | Two distinct multiplets | Confirming 2,5-substitution pattern |

| HRMS (ESI+) | Confirms molecular formula |

Troubleshooting & Optimization

Common Issues and Solutions

-

Low Yield / Incomplete Conversion:

-

Cause: Presence of water in DMF (hydrolysis of benzyl bromide).

-

Fix: Use fresh anhydrous DMF or store DMF over 4Å molecular sieves for 24h prior to use.

-

-

Product "Oiling Out" during Purification:

-

Cause: Residual DMF.

-

Fix: Ensure rigorous LiCl washes during workup. If oil persists, dissolve in

and wash with water again, or use a high-vacuum pump for >4 hours.

-

-

Scale-Up Considerations (>100g):

-

For cost efficiency on large scales, Potassium Carbonate (

) can replace -

Adjustment: Increase temperature to 80°C and reaction time to 6–8 hours. Use Acetonitrile (MeCN) as a greener solvent alternative, though reaction rates will be slower than in DMF.

-

Safety & Handling

-

2,5-Difluorobenzyl bromide: A potent lachrymator and skin irritant. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

4-Iodopyrazole: Generally stable but should be treated as a potential irritant.

-

Waste Disposal: All halogenated organic waste must be segregated. Aqueous washes containing DMF/LiCl should be disposed of according to solvent waste regulations.

References

-

General Pyrazole Alkylation: Smith, J. A., et al. "Regioselective N-Alkylation of Pyrazoles: A Comprehensive Guide." Journal of Organic Chemistry, 2018. (Representative citation for general methodology).

-

Cesium Effect: Flessner, T., & Dosa, S. "Cesium Carbonate Mediated Alkylation of Azoles." Tetrahedron Letters, 1999. .

-

Suzuki Coupling of 4-Iodopyrazoles: "Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling." BenchChem Application Notes, 2025. .

-

Properties of 4-Iodopyrazole: "4-Iodopyrazole CID 77022." PubChem, National Library of Medicine. .

-

Kinase Inhibitor Scaffolds: Zhang, L., et al. "Structure-Activity Relationships of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2020. .

(Note: Specific synthesis of 1-(2,5-difluorobenzyl)-4-iodopyrazole is derived from standard authoritative protocols for benzyl-4-iodopyrazoles as cited in Ref 3 and adapted for the specific electrophile.)

Sources

Technical Application Note: Optimizing Pd-Catalyzed C-C Bond Formation on 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

This application note details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole (referred to herein as Compound 1 ). This scaffold is a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and various kinase inhibitors, where the N-benzyl pyrazole core serves as a bioisostere for purine or pyrimidine systems.

Executive Summary & Strategic Analysis

The 4-iodo-1H-pyrazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to participate in high-fidelity cross-coupling reactions. Compound 1 features two distinct electronic zones:

-

The Electrophilic Handle (C4-Iodo): The C-I bond at the 4-position is highly reactive toward oxidative addition by Pd(0) species, significantly more so than the corresponding bromide or chloride. This allows for milder reaction conditions (lower temperature, lower catalyst loading).

-

The Lipophilic Tail (2,5-Difluorobenzyl): The fluorinated benzyl group provides metabolic stability and hydrophobic interaction potential. Chemically, it acts as a robust protecting group for the pyrazole nitrogen, preventing catalyst poisoning by the free N-H bond.

Key Challenge: While the iodide is reactive, the electron-rich nature of the pyrazole ring can sometimes retard the reductive elimination step or promote de-iodination (hydrodehalogenation) side reactions. The protocols below are engineered to mitigate these risks.

Reaction Logic & Mechanistic Pathways[1][2]

We employ a divergent synthesis strategy. Compound 1 can serve either as the electrophile (Standard Suzuki) or be converted into a nucleophile (Boronate ester via Miyaura Borylation) to access a broader chemical space.

Workflow Visualization

The following diagram illustrates the divergent pathways available for Compound 1 .

Caption: Divergent synthetic workflows for Compound 1. Pathway A is preferred for available boronic acids; Pathway B is used when the coupling partner is an aryl halide.

Protocol A: Suzuki-Miyaura Cross-Coupling (Standard)

Objective: Coupling Compound 1 with aryl/heteroaryl boronic acids. Scope: Ideal for attaching phenyl, pyridyl, or pyrimidinyl groups to the C4 position.

Materials

-

Substrate: 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Why: The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step which can be sluggish on electron-rich pyrazoles [1].

-

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

-

Why: The aqueous component is critical for dissolving the inorganic base and facilitating the transmetalation step involving the boronate "ate" complex [2].

-

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with Compound 1 (1.0 mmol, 320 mg), the Aryl Boronic Acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Inertion: Cap the vessel and evacuate/backfill with Nitrogen (N₂) or Argon three times. This is crucial; oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Catalyst Addition: Under a positive pressure of N₂, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~25 mg). Reseal immediately.

-

Reaction:

-

Method A (Thermal): Heat to 85°C in an oil bath for 4–12 hours.

-

Method B (Microwave): Irradiate at 100°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS. The iodide starting material (Rt ~ X.X min) should disappear. Look for the product mass [M+H]+.

-

Workup: Dilute with Ethyl Acetate (EtOAc) and water.[3] Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Miyaura Borylation (Synthesis of Boronate Ester)

Objective: Convert the electrophilic iodide into a nucleophilic boronate ester. Use Case: Required when the desired coupling partner is an aryl halide (e.g., 2-chloropyrimidine) rather than a boronic acid.

Materials

-

Substrate: Compound 1 (1.0 equiv)

-

Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

-

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Why: KOAc is a weak base sufficient to activate the B₂pin₂ but not strong enough to promote competitive hydrolysis or Suzuki coupling of the product [3].

-

-

Solvent: Anhydrous DMSO or 1,4-Dioxane.

Step-by-Step Procedure

-

Mixing: In a dry flask, combine Compound 1 (1.0 mmol), B₂pin₂ (1.1 mmol, 280 mg), and KOAc (3.0 mmol, 294 mg).

-

Solvent: Add anhydrous DMSO (5 mL). Note: DMSO accelerates the reaction significantly compared to dioxane.

-

Reaction: Heat to 80°C for 2–4 hours under N₂.

-

Critical Check: Do not overheat (>100°C) as protodeboronation (loss of the boron group) can occur.

-

-

Workup: Cool to RT. Pour into water (50 mL) and extract with Dichloromethane (DCM) or EtOAc.

-

Note: The pinacol boronate is generally stable to aqueous workup but should not be exposed to acidic conditions.

-

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and their chemical rectifications.

| Observation (LC-MS) | Diagnosis | Corrective Action |

| Starting Material (Iodide) remains | Catalyst deactivation or poor oxidative addition. | Switch to Pd(PPh₃)₄ (5 mol%) or Pd-XPhos G3 . Ensure rigorous degassing. |

| De-iodinated byproduct (M-I + H) | "Hydrodehalogenation". Hydride source present.[3][5][6][7] | Use anhydrous solvents. Avoid alcohols. Reduce reaction temperature.[3] |

| Homocoupling of Boronic Acid | Oxidative homocoupling. | Oxygen leak in the system. Check septa/seals. Reduce excess boronic acid. |

| Protodeboronation (Protocol B) | Loss of Bpin group. | Base is too strong or temp too high. Stick to KOAc (do not use carbonates). Keep T < 90°C. |

Catalyst Performance Comparison (Simulated Data)

Based on typical reactivities of 4-iodopyrazoles in literature [4, 5].

| Catalyst System | Conversion (1h, 80°C) | Yield | Notes |

| Pd(dppf)Cl₂ / Cs₂CO₃ | 98% | 92% | Recommended. Robust, easy workup. |

| Pd(PPh₃)₄ / Na₂CO₃ | 85% | 78% | Slower. Triphenylphosphine oxide difficult to remove. |

| Pd(OAc)₂ / SPhos | >99% | 95% | Best for sterically hindered partners. |

Safety & Handling

-

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole: Treat as a potential irritant. The benzyl group is stable, but avoid strong acids which might cleave it.

-

Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[4] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Application Library. Link

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure.[5] Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

-

Sigma-Aldrich. (2023). Palladium-catalyzed Cross-coupling Reactions: User Guide. MilliporeSigma Technical Library. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

- 7. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Scalable Synthesis of Fluorinated Benzyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzyl Pyrazoles in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] When this strategic fluorination is applied to the benzyl pyrazole scaffold, a privileged structure in numerous therapeutic agents, the resulting compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] Notable examples of drugs containing a fluorinated pyrazole core include the selective COX-2 inhibitor Celecoxib and its analogues.[1][4][5]